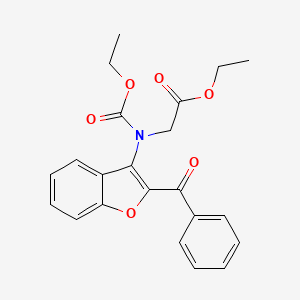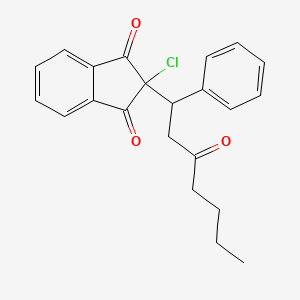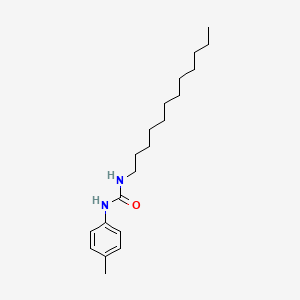
1-Dodecyl-3-(p-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dodecyl-3-(p-tolyl)urea is an organic compound with the molecular formula C20H34N2O and a molecular weight of 318.507 g/mol This compound is a member of the urea family, characterized by the presence of a urea functional group
Métodos De Preparación
The synthesis of 1-Dodecyl-3-(p-tolyl)urea typically involves the reaction of dodecylamine with p-tolyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Dodecylamine+p-Tolyl isocyanate→this compound
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted at elevated temperatures and may require the use of solvents to facilitate the reaction .
Análisis De Reacciones Químicas
1-Dodecyl-3-(p-tolyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The urea group in this compound can participate in substitution reactions, where one of the substituents is replaced by another group. This can be achieved using various reagents and catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Dodecyl-3-(p-tolyl)urea has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: This compound is used in the formulation of specialty chemicals and as an additive in industrial processes
Mecanismo De Acción
The mechanism of action of 1-Dodecyl-3-(p-tolyl)urea involves its interaction with specific molecular targets. The urea group can form hydrogen bonds with various biological molecules, influencing their structure and function. This compound may also interact with enzymes, altering their activity and affecting biochemical pathways .
Comparación Con Compuestos Similares
1-Dodecyl-3-(p-tolyl)urea can be compared with other similar compounds, such as:
1-Dodecyl-3-(4-fluorophenyl)urea: This compound has a similar structure but contains a fluorine atom in place of the methyl group on the phenyl ring. It exhibits different chemical and biological properties.
1-Dodecyl-3-(2-pyridinyl)urea: This compound contains a pyridine ring instead of a tolyl group, leading to variations in its reactivity and applications.
1-Dodecyl-3-(benzyl)urea:
These comparisons highlight the uniqueness of this compound in terms of its structure and properties.
Propiedades
Número CAS |
156499-16-0 |
|---|---|
Fórmula molecular |
C20H34N2O |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
1-dodecyl-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C20H34N2O/c1-3-4-5-6-7-8-9-10-11-12-17-21-20(23)22-19-15-13-18(2)14-16-19/h13-16H,3-12,17H2,1-2H3,(H2,21,22,23) |
Clave InChI |
UWKLNEYVPVAWKD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



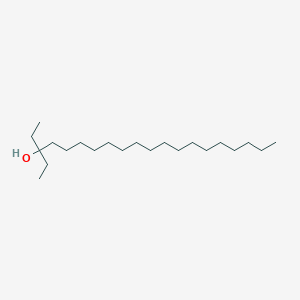


![4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11955907.png)
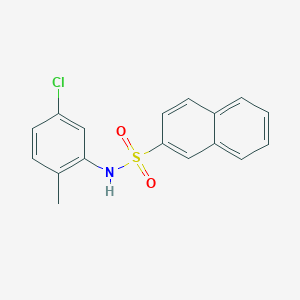


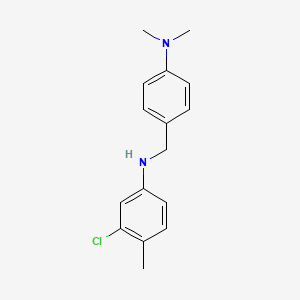
![N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide](/img/structure/B11955941.png)

